molecular formula C27H42O5SSn B13759139 2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate CAS No. 5762-18-5

2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate

Cat. No.: B13759139
CAS No.: 5762-18-5
M. Wt: 597.4 g/mol
InChI Key: JNVDDDHXSAKOHZ-LIIRSGIESA-L
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Description

2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate is an organotin compound characterized by a dibutylstannyl core modified with a benzoylthio substituent and esterified with a branched 2-ethylhexyl group. Organotin compounds like this are often utilized as stabilizers in polymers or catalysts in organic synthesis due to their thermal stability and reactivity .

Properties

CAS No.

5762-18-5

Molecular Formula

C27H42O5SSn

Molecular Weight

597.4 g/mol

IUPAC Name

4-O-[benzoylsulfanyl(dibutyl)stannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate

InChI

InChI=1S/C12H20O4.C7H6OS.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;;

InChI Key

JNVDDDHXSAKOHZ-LIIRSGIESA-L

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)SC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate typically involves the reaction of 2-ethylhexyl 4-oxoisocrotonate with benzoyl chloride and dibutyltin oxide. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate involves its interaction with molecular targets such as enzymes and receptors. The benzoylthio group can form covalent bonds with thiol groups in proteins, affecting their function. The dibutylstannyl group can interact with metal-binding sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a broader class of organotin esters with variations in substituents on the tin atom and ester groups. Key structural analogs include:

Compound Name CAS Number Molecular Formula Substituents on Tin Ester Group Molecular Weight (g/mol)
2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate Not Provided C₂₆H₄₀O₅SSn Benzoylthio (C₆H₅COS−) 2-Ethylhexyl ~645
2-Ethylhexyl 4-[[dibutyl(dodecylthio)stannyl]oxy]-4-oxoisocrotonate 84332-96-7 C₃₂H₆₂O₄SSn Dodecylthio (C₁₂H₂₅S−) 2-Ethylhexyl 661.61
Diisopentadecyl 4,4'-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] 68299-23-0 C₄₀H₇₄O₈Sn₂ None (bridged oxy groups) Isopentadecyl (C₁₅) ~950
Diisotridecyl 4,4'-[(dibutylstannylene)bis(oxy)]bis[4-oxobut-2-enoate] 84788-17-0 C₃₈H₆₆O₈Sn₂ None (bridged oxy groups) Isotridecyl (C₁₃) ~890

Key Observations :

  • This may enhance UV stability in polymer applications .
  • Ester Group Influence : The branched 2-ethylhexyl ester improves solubility in organic solvents compared to linear esters like isotridecyl or isopentadecyl .

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